molecular formula C10H7FO2 B2723358 8-Fluoro-2H-chromene-3-carbaldehyde CAS No. 1517421-61-2

8-Fluoro-2H-chromene-3-carbaldehyde

Cat. No.: B2723358
CAS No.: 1517421-61-2
M. Wt: 178.162
InChI Key: IHVPVDSUCPLRIZ-UHFFFAOYSA-N
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Description

8-Fluoro-2H-chromene-3-carbaldehyde is a fluorinated derivative of the chromene scaffold, recognized for its significant value in synthetic and medicinal chemistry research. Chromene and quinoline carbaldehydes serve as key precursors for synthesizing a diverse range of biologically active heterocycles . The incorporation of a fluorine atom at the 8-position can fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for structure-activity relationship (SAR) studies . This compound is primarily used as a versatile synthetic intermediate. Researchers utilize this aldehyde functional group to access more complex structures through various reactions. For instance, chromene-3-carbaldehydes can undergo reactions with indole to form hybrids containing multiple heterocyclic units . Furthermore, the formyl group is a crucial handle for Wittig reactions, enabling the synthesis of styryl-substituted chromene derivatives, which are of interest for their reported cytotoxic and antiviral properties . The core chromene structure is a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects . Handling of this compound should be conducted by or under the supervision of trained personnel in a controlled laboratory setting. Please refer to the associated Safety Data Sheet (SDS) for comprehensive hazard and handling information. This product is intended for research applications and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

8-fluoro-2H-chromene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2/c11-9-3-1-2-8-4-7(5-12)6-13-10(8)9/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVPVDSUCPLRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C(=CC=C2)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 8 Fluoro 2h Chromene 3 Carbaldehyde

Retrosynthetic Analysis of 8-Fluoro-2H-chromene-3-carbaldehyde

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnection strategies focus on the formation of the chromene ring and the installation of the aldehyde functional group.

Disconnection of the C-O and C-C bonds of the pyran ring: The most common approach involves disconnecting the ether linkage (C4a-O) and the C3-C4 bond. This leads back to a substituted salicylaldehyde (B1680747), specifically 2-hydroxy-3-fluorobenzaldehyde , and a three-carbon synthon that can provide the C2, C3, and the aldehyde carbon. A suitable synthon for this purpose is acrolein or its equivalent. This pathway suggests a condensation reaction followed by an intramolecular oxa-Michael addition.

Disconnection based on formylation: An alternative retrosynthesis envisions the formation of the aldehyde group at a late stage. This approach disconnects the C3-CHO bond, pointing to a formylation reaction (such as the Vilsmeier-Haack reaction) on a pre-formed 8-fluoro-2H-chromene intermediate. The 8-fluoro-2H-chromene itself can be retrosynthetically derived from 2-fluorophenol (B130384) and an appropriate three-carbon partner like propargyl alcohol or acrolein.

These analyses suggest that key starting materials for the synthesis would likely be 2-fluorophenol or its derivatives, which provide the fluorinated benzene (B151609) portion of the chromene core.

Classical Synthetic Routes to Chromene-3-carbaldehydes Applicable to this compound

Traditional methods for constructing chromene-3-carbaldehydes have been well-established and can be adapted for the synthesis of the 8-fluoro analog.

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. ijpcbs.comorganic-chemistry.orgambeed.com It can be employed to construct the chromene-3-carbaldehyde scaffold in a single step from a suitable phenolic precursor.

The reaction typically involves treating a reactive substrate with the Vilsmeier reagent, a chloromethyleniminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). ijpcbs.com For the synthesis of this compound, the likely starting material would be 2-fluorophenol. The proposed mechanism involves the initial formation of a phenoxy-iminium intermediate, which then undergoes an intramolecular electrophilic substitution on the aromatic ring, followed by cyclization and elimination to yield the chromene ring system.

A related synthesis of 4-oxo-4H-chromene-3-carbaldehydes from 2-hydroxyacetophenones demonstrates the utility of this reaction. semanticscholar.org In that process, 2-hydroxyacetophenone (B1195853) is treated with a POCl₃/DMF mixture, which simultaneously builds the pyrone ring and installs the C3-aldehyde. A similar strategy, starting from 2-fluorophenol and a suitable three-carbon component under Vilsmeier-Haack conditions, could directly yield the target molecule.

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, typically facilitated by a basic catalyst. sigmaaldrich.cn This reaction is highly applicable to chromene synthesis.

In the context of this compound synthesis, the pathway would likely start with 2-hydroxy-3-fluorobenzaldehyde . This precursor would undergo a Knoevenagel condensation with an α,β-unsaturated aldehyde, such as acrolein, or a protected equivalent. The reaction sequence is a domino process:

Base-catalyzed condensation between the phenolic hydroxyl group and the aldehyde.

An intramolecular oxa-Michael addition to form the pyran ring.

Dehydration to yield the final 2H-chromene product.

Piperidine (B6355638) is often used as a catalyst for such transformations. asianpubs.org The Knoevenagel condensation has been successfully applied to synthesize a variety of chromone (B188151) and chromene derivatives, including fluorinated analogs, often as part of a multicomponent reaction. vjs.ac.vnresearchgate.net

Modern and Green Chemistry Approaches in Fluorochromene Synthesis

Recent advancements in organic synthesis have emphasized the development of more sustainable and efficient methods. These green chemistry principles are highly relevant to the synthesis of fluorinated chromenes.

The move away from stoichiometric reagents towards catalytic systems offers significant advantages in terms of waste reduction and reaction efficiency.

Organocatalysis: This metal-free approach utilizes small organic molecules to catalyze reactions. For chromene synthesis, organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have proven effective. For instance, DABCO has been used as an eco-friendly catalyst in the microwave-assisted, three-component synthesis of novel fluorinated 2-amino-4H-benzo[g]chromene derivatives. vjs.ac.vn The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization. vjs.ac.vn Similarly, an organocatalytic enantioselective domino oxa-Michael/aldol (B89426) condensation has been reported for the synthesis of chiral 2-substituted-2H-chromene-3-carbaldehydes, showcasing the power of this method for creating complex and stereodefined molecules. uva.nl

Metal-Free Catalysis: Other non-metallic catalysts have also been explored. Rochelle salt (potassium sodium tartrate) has been used as a novel, green, and reusable heterogeneous catalyst for the one-pot, three-component synthesis of various chromene derivatives in water or ethanol. researchgate.net Such methods avoid the use of hazardous metal catalysts and simplify product purification.

Biocatalysis: While specific examples for this compound are not prominent in the literature, biocatalysis represents a promising frontier in green chemistry. Enzymes offer high selectivity and can operate under mild, aqueous conditions. The principles of biocatalysis could potentially be applied to the key bond-forming steps in chromene synthesis, although this remains an area for future research and development.

Alternative energy sources and solvent systems are central to green synthetic protocols, often leading to dramatic improvements in reaction efficiency.

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov The synthesis of various chromene derivatives has been shown to be significantly faster under microwave irradiation compared to conventional heating, with reactions often completing in minutes rather than hours and frequently resulting in higher yields. researchgate.netresearchgate.netindexacademicdocs.orgnih.gov For example, a three-component synthesis of 2H-chromene-based imidazo[1,2-a]pyridines was achieved in 15 minutes under microwave irradiation, compared to much longer times with conventional methods. researchgate.net This technique is highly applicable to the Vilsmeier-Haack and Knoevenagel reactions discussed above.

Ultrasound Synthesis (Sonochemistry): The use of ultrasound irradiation can enhance chemical reactivity through the phenomenon of acoustic cavitation, which generates localized hot spots with extreme temperatures and pressures. nih.gov This method has been successfully applied to the synthesis of a variety of chromene derivatives, leading to higher yields, shorter reaction times, and milder reaction conditions. researchgate.netnih.govresearchgate.netsci-hub.se Ultrasound can also improve the efficiency of heterogeneous catalytic systems by increasing the active surface area of the catalyst. nih.govnih.gov The synthesis of 2-amino-4H-chromenes has been achieved in excellent yields and short timeframes using ultrasound-assisted, catalyst-free methods in aqueous media. nih.gov

Below is a comparative table illustrating the advantages of modern energy sources in chromene synthesis, based on findings for related structures.

Reaction TypeMethodCatalyst/ConditionsReaction TimeYield (%)Reference
2-Amino-4-aryl-4H-chromene SynthesisConventional HeatingReflux3.5 hours85 sci-hub.se
2-Amino-4-aryl-4H-chromene SynthesisUltrasound IrradiationPotassium titanium oxalate (B1200264) / 40 °C15 minutes92 sci-hub.se
(E)-3-Styrylchromone SynthesisConventional HeatingKOtBu / Piperidine12 - 31 hours~48-70 researchgate.net
(E)-3-Styrylchromone SynthesisMicrowave IrradiationKOtBu / Piperidine1 hour~56-85 researchgate.net
2H-Chromene-based Imidazo[1,2-a]pyridine SynthesisConventional HeatingFeCl₃ / Reflux12 hours80 researchgate.net
2H-Chromene-based Imidazo[1,2-a]pyridine SynthesisMicrowave IrradiationFeCl₃ / 100 °C15 minutes94 researchgate.net

Flow Chemistry Applications in Continuous Synthesis

The application of continuous flow chemistry offers significant advantages for the synthesis of chromene derivatives, including enhanced reaction control, improved safety, and potential for scalability. While a specific flow synthesis for this compound has not been reported, the synthesis of other chromene derivatives using this technology provides a clear blueprint.

For example, an efficient continuous flow method for the synthesis of various chromene derivatives has been developed using a one-pot, three-component condensation of aryl aldehydes, malononitrile (B47326), and dimedone, supported on basic alumina. researchgate.net This protocol highlights the potential for solid-supported catalysts in flow systems to simplify purification and catalyst recycling. researchgate.net

Another study describes a stopped-flow technique to investigate the kinetics of a one-pot multicomponent synthesis of a 2H-chromene derivative, demonstrating the utility of flow methodologies in understanding reaction mechanisms and optimizing conditions. tandfonline.comtandfonline.com These examples strongly suggest that a continuous flow process for the synthesis of this compound could be developed by passing a solution of 2-hydroxy-3-fluorobenzaldehyde and acrolein through a heated reactor column packed with a suitable solid-supported base or organocatalyst.

Table 1: Examples of Flow Chemistry Applications in Chromene Synthesis

ProductReactantsCatalyst/SupportFlow ConditionsYieldReference
Various 2-amino-4H-chromenesAryl aldehydes, malononitrile, dimedoneBasic aluminaContinuous flowHigh researchgate.net
Diethyl 6-bromo-2H-chromene-2,3-dicarboxylateTriphenylphosphine (B44618), diethyl acetylenedicarboxylate, 5-bromo-2-hydroxybenzaldehyde-Stopped-flow- tandfonline.comtandfonline.com

Chemo- and Regioselectivity Considerations in the Synthesis of this compound

The synthesis of this compound via the domino oxa-Michael/aldol reaction is inherently chemo- and regioselective.

Chemoselectivity arises from the selective reaction of the phenolic hydroxyl group in the oxa-Michael addition, in preference to any potential side reactions involving the aldehyde functional groups of the reactants. The choice of catalyst and reaction conditions plays a crucial role in maintaining this selectivity.

Regioselectivity is a key feature of this reaction. The intramolecular aldol condensation occurs specifically between the newly formed enolate and the ortho-formyl group of the salicylaldehyde, leading exclusively to the formation of the six-membered chromene ring. Alternative cyclizations are generally not observed under typical reaction conditions.

The presence of the fluorine atom at the 8-position (C3 of the salicylaldehyde) is expected to influence the reactivity of the starting material. The electron-withdrawing nature of the fluorine atom can increase the acidity of the phenolic hydroxyl group, potentially facilitating the initial oxa-Michael addition. However, it may also deactivate the aromatic ring towards electrophilic substitution, although this is not the primary mechanism in this reaction. The steric bulk of the fluorine atom is minimal and is not expected to significantly hinder the approach of the reactants or the cyclization step.

Research on the synthesis of other substituted chromenes has shown that the electronic nature of the substituents on the salicylaldehyde ring can impact the reaction rate and yield. nih.gov However, the fundamental chemo- and regioselectivity of the domino reaction is generally maintained across a wide range of substrates.

Chemical Reactivity and Transformation Chemistry of 8 Fluoro 2h Chromene 3 Carbaldehyde

Reactivity of the Aldehyde Functionality at C3 Position

The aldehyde group is a key site for chemical modifications, readily undergoing nucleophilic additions, oxidations, reductions, and various condensation reactions.

Nucleophilic Addition Reactions (e.g., imine, hydrazone formation)

The electrophilic carbon of the aldehyde group in 8-Fluoro-2H-chromene-3-carbaldehyde is susceptible to attack by nucleophiles. libretexts.org This fundamental reactivity allows for the formation of a wide array of derivatives. For instance, condensation reactions with primary amines lead to the formation of imines (Schiff bases), while reactions with hydrazines yield hydrazones. These reactions typically proceed by the initial nucleophilic addition of the amine or hydrazine (B178648) to the carbonyl carbon, followed by dehydration to form the C=N double bond.

Such transformations are not limited to simple amines and hydrazines. Complex hydrazides, such as 2-oxo-2H-chromene-3-carbohydrazide, can be condensed with related chloroquinoline carbaldehydes to form the corresponding Schiff bases, highlighting a general strategy for linking different heterocyclic systems. nih.gov The formation of these derivatives is significant as it introduces new functional groups and can substantially alter the electronic and steric properties of the parent molecule.

Table 1: Examples of Nucleophilic Addition Reactions

Reactant Product Type Reference
Primary Amine Imine (Schiff Base) nih.gov
Hydrazine Hydrazone nih.gov
2-oxo-2H-chromene-3-carbohydrazide Schiff Base nih.gov

Oxidation and Reduction Pathways

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. Oxidation can be achieved using various oxidizing agents. For instance, the related 6-Methoxy-2H-chromene-3-carbaldehyde can be oxidized, indicating that the aldehyde group is susceptible to this transformation. smolecule.com

Conversely, reduction of the aldehyde to the corresponding alcohol can be accomplished using reducing agents like lithium aluminum hydride (LiAlH₄), LiAlH(OMe)₃, or diisobutylaluminium hydride (DIBAL). google.com These reactions are typically performed in inert solvents such as tetrahydrofuran (B95107) (THF) or ether. google.com The resulting primary alcohol provides a new site for further functionalization, such as esterification or etherification. A patent describes the reduction of a related chromene carboxylate to an aldehyde using sodium bis(2-methoxyethoxy)aluminum hydride (Vitride). google.com

Wittig Reactions and Olefination Strategies

The Wittig reaction provides a powerful method for converting the aldehyde group of this compound into an alkene. masterorganicchemistry.comlibretexts.org This reaction involves the use of a phosphorus ylide, also known as a Wittig reagent, which is typically prepared from a phosphonium (B103445) salt and a strong base. libretexts.orgcommonorganicchemistry.com The ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com This methodology allows for the extension of the carbon chain and the introduction of a double bond with control over its stereochemistry. masterorganicchemistry.com

The Wittig reaction is a versatile tool in organic synthesis and can be applied to a wide range of aldehydes and ketones. libretexts.org An intramolecular Wittig reaction of vinylphosphonium salts with salicylaldehyde (B1680747) derivatives has been used to synthesize 2H-chromenes. beilstein-journals.org This highlights the utility of this reaction in constructing the chromene ring system itself, as well as in modifying the C3-substituent.

Knoevenagel Condensation and Related Carbonyl Additions

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where the aldehyde group of this compound reacts with an active methylene (B1212753) compound in the presence of a basic catalyst. sigmaaldrich.com This reaction is a classic method for carbon-carbon bond formation and typically results in an α,β-unsaturated product after spontaneous dehydration. sigmaaldrich.com

Various active methylene compounds, such as malononitrile (B47326) and ethyl cyanoacetate, can be used in Knoevenagel condensations with chromene aldehydes. niscpr.res.inasianpubs.org For example, the reaction of 2H-3-chromene carbaldehyde with malononitrile in the presence of piperidine (B6355638) leads to the formation of 9-amino-6H-benzochromene-8,10-dicarbonitriles. asianpubs.org The choice of base and solvent can influence the reaction outcome. niscpr.res.in This reaction has been utilized to synthesize a variety of substituted chromene derivatives with potential biological activities. niscpr.res.inscispace.com

Transformations Involving the 2H-Chromene Core

The 2H-chromene ring system itself is reactive and can participate in various transformations, particularly cycloaddition reactions that lead to more complex polycyclic structures.

Cycloaddition Reactions (e.g., Diels-Alder, hetero-Diels-Alder)

The 2H-chromene scaffold can act as a diene in Diels-Alder and hetero-Diels-Alder reactions, which are powerful methods for constructing six-membered rings. fiveable.me Iron(III) salts have been shown to catalyze the tandem rearrangement and hetero-Diels-Alder reaction of 2H-chromenes to form tetrahydrochromeno heterocycles. nih.gov This process can occur as a homodimerization or with other electron-rich dienophiles. nih.gov Mechanistic studies suggest the involvement of an ortho-quinone methide intermediate in these cycloadditions. nih.gov

Furthermore, organophotoredox catalysis has been employed for intermolecular oxa-[4+2] cycloaddition reactions of ortho-quinone methides, generated from 2H-chromene precursors, with styrenes. nii.ac.jp The presence of fluorine atoms or fluoroalkyl groups on the chromene system can enhance its reactivity as a dienophile in cycloaddition reactions. mdpi.com These cycloaddition strategies provide access to complex, fused heterocyclic systems that are of interest in medicinal chemistry and natural product synthesis. researchgate.net

Ring-Opening and Rearrangement Pathways

While specific, documented examples of ring-opening and rearrangement for this compound are not extensively reported, its structural features suggest several plausible transformation pathways based on the known chemistry of chromone (B188151) and chromene derivatives. Chromenes are known to undergo nucleophilic cleavage at the C-2 position. core.ac.uk The pyran ring, activated by the electron-withdrawing aldehyde group at C3, is susceptible to attack by various nucleophiles. This could initiate a ring-opening cascade, leading to acyclic intermediates that could be trapped or undergo further reaction.

Under thermal or photochemical conditions, rearrangement reactions are also conceivable. An electrocyclic ring-opening could potentially form a transient vinyl-quinone methide intermediate. Furthermore, a Pinner/Dimroth rearrangement mechanism has been proposed for the transformation of related 2-amino-4H-chromene-3-carbonitriles into chromeno[2,3-d]pyrimidine derivatives, highlighting the capacity of the chromene scaffold to undergo complex intramolecular rearrangements. d-nb.info

Influence of the Fluoro Substituent at C8 Position on Reactivity

The fluorine atom at the C8 position is a critical controller of the molecule's reactivity, exerting powerful electronic effects that dictate the course of chemical transformations.

Electronic Effects of Fluorine on Reaction Pathways

The fluorine atom's influence is twofold, stemming from its strong electronegativity and the presence of lone pair electrons.

Inductive Effect (-I): As the most electronegative element, fluorine exerts a potent electron-withdrawing inductive effect. nih.govyoutube.com This effect reduces the electron density of the attached aromatic ring, deactivating it towards electrophilic substitution. This pull of electron density is a dominant feature of fluorine's chemical personality. nih.gov

The net result of these competing effects is a nuanced modulation of the reactivity of the entire molecule, influencing not only the aromatic ring but also the reactivity of the pyran ring and the aldehyde.

Directed Functionalization Strategies Adjacent to Fluorine

The electronic properties of the C8-fluoro substituent can be harnessed to achieve regioselective functionalization, particularly at the adjacent C7 position. The primary strategy for this is Directed ortho-Metalation (DoM) . wikipedia.org In this process, a strong base, typically an organolithium reagent like n-butyllithium, is used to deprotonate the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org

Fluorine is recognized as a moderate DMG. organic-chemistry.org Its electron-withdrawing nature increases the acidity of the neighboring C7 proton, facilitating its removal by the strong base. The resulting aryllithium intermediate can then be trapped by a wide variety of electrophiles, enabling the precise installation of new functional groups at the C7 position. wikipedia.orgharvard.edu This strategy provides a powerful method for building molecular complexity directly onto the this compound framework. canada.ca

Multi-Component Reactions (MCRs) Utilizing this compound as a Building Block

Multi-component reactions (MCRs), which combine three or more reactants in a single operation, are highly valued for their efficiency and atom economy in constructing complex molecules. researchgate.netacs.org The aldehyde group of this compound makes it an excellent candidate for participation in several important MCRs.

For example, 2H-chromene-3-carbaldehydes are known to undergo one-pot, three-component synthesis with isatin (B1672199) and secondary amino acids in a 1,3-dipolar cycloaddition reaction. researchgate.net They can also participate in cyclocondensation reactions with compounds like ethyl acetoacetate (B1235776) and hydroxylamine (B1172632) hydrochloride to form complex heterocyclic systems such as chromenyl isoxazolones. x-mol.comresearchgate.net

Other prominent MCRs where this aldehyde could serve as a key component include:

Ugi Reaction: This four-component reaction classically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.orgnih.gov The aldehyde functionality of the title compound fits perfectly into this scheme. acs.orgacs.orgnih.gov

Biginelli Reaction: This reaction typically condenses an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to yield dihydropyrimidinones. researchgate.netias.ac.innih.govtaylorandfrancis.com The use of heterocyclic aldehydes in this reaction is well-established. ias.ac.in

The data table below summarizes potential MCRs where this compound could be a valuable building block.

Reaction TypeTypical ReactantsResulting Core Structure
Ugi 4-Component ReactionAmine, Carboxylic Acid, Isocyanideα-Acylamino Amide
Biginelli Reactionβ-Dicarbonyl Compound, Urea/ThioureaDihydropyrimidinone
Isoxazolone SynthesisEthyl Acetoacetate, HydroxylamineChromenyl Isoxazolone
1,3-Dipolar CycloadditionIsatin, Secondary Amino AcidSpiro Pyrrolizine-Indoline

Derivatization and Structural Modification of 8 Fluoro 2h Chromene 3 Carbaldehyde

Synthesis of Substituted Chromene Derivatives from the C3-Carbaldehyde

The aldehyde functional group at the C3 position of 8-Fluoro-2H-chromene-3-carbaldehyde is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Preparation of Imines, Oximes, and Hydrazones

The carbonyl group of the C3-carbaldehyde readily undergoes condensation reactions with primary amines, hydroxylamines, and hydrazines to form the corresponding imines (Schiff bases), oximes, and hydrazones. masterorganicchemistry.comyoutube.com These reactions represent a fundamental and straightforward method for introducing nitrogen-containing substituents.

Imines: The reaction with primary amines yields imines, characterized by a carbon-nitrogen double bond. This transformation is typically catalyzed by acid and proceeds via a condensation mechanism with the elimination of a water molecule. masterorganicchemistry.comyoutube.com The resulting imines can serve as intermediates for the synthesis of various other nitrogen-containing heterocyclic systems.

Oximes: Treatment of the aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base leads to the formation of oximes. nih.gov For instance, the synthesis of 5-Bromo-4-oxo-4H-chromene-3-carbaldehyde oxime has been reported, demonstrating the applicability of this reaction to related chromene systems. nih.gov

Hydrazones: Condensation with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, substituted hydrazides) affords hydrazones. mdpi.commdpi.com These reactions are often carried out in a suitable solvent like ethanol, sometimes with the addition of an acid catalyst. mdpi.com Chromene-based hydrazones are of interest due to their potential biological activities. ajgreenchem.comajgreenchem.com

Conversion to Carboxylic Acids and Esters

The aldehyde functionality can be oxidized to a carboxylic acid, which can subsequently be converted to a variety of ester derivatives.

Carboxylic Acids: Oxidation of the C3-carbaldehyde to the corresponding carboxylic acid can be achieved using various oxidizing agents. A common method involves the use of sodium chlorite (B76162) (NaClO₂) in the presence of a scavenger like sulfamic acid, a process known as the Pinnick oxidation. semanticscholar.orgresearchgate.net This method is efficient for converting 4-oxo-4H-chromene-3-carbaldehydes to their respective carboxylic acids. semanticscholar.orgresearchgate.net

Esters: The resulting 8-fluoro-2H-chromene-3-carboxylic acid can be esterified through reaction with an alcohol in the presence of an acid catalyst or by conversion to the acid chloride followed by reaction with an alcohol. For instance, the synthesis of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate has been achieved by reacting the corresponding carboxylic acid with allyl bromide in the presence of a base. nih.gov Similarly, methyl esters can be prepared by reacting the acid with methanol (B129727) under reflux conditions with a catalytic amount of sulfuric acid. google.com

Chain Elongation and Functional Group Interconversions

Beyond simple derivatization, the C3-carbaldehyde group can participate in reactions that extend the carbon chain or transform it into other functional groups. vanderbilt.eduimperial.ac.uk

Chain Elongation: Reactions such as the Wittig or Horner-Wadsworth-Emmons reaction can be employed to convert the aldehyde into an alkene, thereby extending the carbon chain and introducing new functionalities. While specific examples for this compound are not prevalent in the searched literature, these are standard methodologies for aldehyde transformations.

Functional Group Interconversions: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized, for example, by conversion to a leaving group (e.g., tosylate) for subsequent nucleophilic substitution reactions. These interconversions significantly expand the range of accessible derivatives. imperial.ac.uk

Modification of the Chromene Ring System

Alterations to the fundamental chromene ring structure of this compound can lead to the creation of novel heterocyclic systems with unique properties.

Generation of Fused Heterocyclic Systems (e.g., chromenopyridines, pyranochromenes, dihydrodiazepines)

The reactivity of the chromene scaffold allows for the construction of fused polyheterocyclic systems.

Chromenopyridines: The synthesis of chromenopyridine derivatives can be achieved through various strategies. One approach involves the reaction of chromene-3-carbaldehydes with compounds containing an amino group in the presence of a catalyst. mdpi.com For example, the reaction of chromene-3-carbaldehydes with ammonium (B1175870) acetate (B1210297) can lead to the formation of the pyridine (B92270) ring fused to the chromene core. mdpi.com Another method involves the reaction of 2-amino-4-oxo-4H-chromene-3-carbaldehyde with other suitable reagents to build the pyridine ring. mdpi.com

Pyranochromenes: Pyranochromenes can be synthesized via hetero-Diels-Alder reactions. For instance, the reaction of 2H-chromene-3-carbaldehydes with suitable dienes can yield spiro indanone fused pyrano[3,2-c]chromene derivatives. researchgate.net The synthesis of pyrano[2,3-c]pyrazoles, which are related fused systems, has also been reported through multicomponent reactions involving a Knoevenagel condensation followed by a Michael addition and cyclization. beilstein-journals.org

Dihydrodiazepines: While specific examples starting from this compound are not readily available, the synthesis of fused benzodiazepine (B76468) rings onto a chromene framework has been reported, suggesting the potential for creating chromeno-fused dihydrodiazepines. grafiati.com This typically involves the reaction of a suitably functionalized chromone (B188151) with a diamine.

Selective Functionalization of the Benzene (B151609) Moiety

Introducing additional substituents onto the benzene portion of the chromene ring can significantly influence the molecule's electronic properties and biological activity.

The fluorine atom at the C8 position directs electrophilic substitution reactions. However, achieving high selectivity can be challenging due to the presence of multiple potential reaction sites on the benzene ring. nih.gov The directing effects of both the fluorine atom and the fused heterocyclic ring must be considered. While specific studies on the selective functionalization of the benzene moiety of this compound are limited in the provided search results, general principles of electrophilic aromatic substitution would apply. Further research is needed to explore reactions such as nitration, halogenation, and Friedel-Crafts reactions on this specific substrate and to determine the regioselectivity of such transformations.

Introduction of Additional Fluorine Atoms or Other Halogens

The introduction of additional halogen atoms onto the this compound core can significantly influence the molecule's physicochemical and biological properties. Research on related chromene and chromone structures demonstrates various strategies for poly-halogenation.

Halogen-exchange (Halex) reactions represent a viable method for introducing fluorine atoms. For instance, studies on 4-chloro-2H-chromene-3-carbaldehydes have shown that treatment with potassium fluoride (B91410) (KF) can lead to the corresponding 4-fluoro derivatives. researchgate.net This type of nucleophilic substitution could potentially be applied to a chlorinated precursor of this compound to introduce a second fluorine atom.

Furthermore, electrophilic halogenation can be used to add halogens to the benzene ring of the chromene system. The synthesis of compounds such as 6,8-dichloro-4-oxochromene-3-carbaldehyde and 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde from substituted phenols illustrates the feasibility of incorporating chlorine and bromine atoms onto the aromatic portion of the scaffold. nih.govresearchgate.net These methods typically involve the reaction of a substituted salicylaldehyde (B1680747) precursor with reagents for the Vilsmeier-Haack or a similar formylation reaction to construct the chromene ring, with the halogen already in place on the starting phenol.

The incorporation of multiple halogens has been shown to be beneficial for the biological activity in related scaffolds. For example, in a series of 3-nitro-2H-chromenes, tri-halogenated derivatives displayed the highest antibacterial activity, suggesting that increasing the extent of halogenation on the chromene core can be a productive strategy for drug discovery. nih.gov

Precursor/Related CompoundReagent(s)ProductResearch FocusReference
4-Chloro-2H-chromene-3-carbaldehydesKF in DMSO4-Fluoro-2H-chromene-3-carbaldehydesHalogen-exchange fluorination researchgate.net
Substituted PhenolsVarious6,8-Dichloro-4-oxochromene-3-carbaldehydeSynthesis of polyhalogenated chromones nih.gov
Substituted PhenolsVarious6-Bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehydeSynthesis and crystal structure analysis researchgate.net
Halogenated SalicylaldehydesHalogenated NitrostyrenesPolyhalogenated 3-nitro-2H-chromenesSynthesis and antibacterial activity nih.gov

Synthesis of Polycyclic Scaffolds Incorporating the 8-Fluoro-2H-chromene Unit

The this compound moiety is a valuable building block for the construction of more complex, polycyclic and spirocyclic systems. nih.gov The aldehyde group at the C-3 position and the inherent reactivity of the chromene double bond provide the necessary handles for a variety of cyclization and annulation reactions.

One prominent strategy involves using the chromene system as a diene or dienophile in Diels-Alder reactions. For example, 2H-chromene-3-carbaldehydes can undergo oxa-hetero-Diels-Alder reactions with suitable dienophiles to create fused pyrano[3,2-c]chromene derivatives. researchgate.net This approach allows for the rapid assembly of complex molecular architectures with high diastereoselectivity.

Cascade reactions initiated from chromene-3-carbaldehydes also provide an efficient route to polycyclic scaffolds. A notable example is the reaction of 4-chloro-2H-chromene-3-carbaldehydes with potassium fluoride, which, following an initial halogen exchange, can undergo an unexpected cascade reaction to yield 2,3-dihydro-3,3'-methylenebischromones, a dimeric polycyclic structure. researchgate.net

Furthermore, the aldehyde functionality can be transformed into other reactive groups to facilitate cyclization. Wittig reactions can convert the carbaldehyde into a styryl group, creating a conjugated system that can participate in further transformations to build fused ring systems like 3H-chromeno[3,4-c]quinolines. nih.gov The versatility of chromene-3-carbaldehydes as intermediates enables the synthesis of a diverse range of heterocyclic scaffolds. nih.gov The synthesis of indolyl-substituted isobenzofuran (B1246724) derivatives from ortho-carbonylated alkynyl-substituted arylaldehydes also highlights the potential for domino reactions to construct complex polycycles. researchgate.net

Reaction TypeReactantsProduct ScaffoldKey FeaturesReference
oxa-Hetero-Diels-Alder2H-Chromene-3-carbaldehyde, DienophileSpiro indanone fused pyrano[3,2-c]chromeneDiastereoselective, builds complex spirocycles researchgate.net
Cascade Reaction4-Chloro-2H-chromene-3-carbaldehyde, KF2,3-Dihydro-3,3'-methylenebischromoneDomino fashion via fluorine exchanged intermediate researchgate.net
Wittig Reaction/CyclizationChromene-3-carbaldehyde3H-Chromeno[3,4-c]quinolineSynthesis of fused heterocyclic systems nih.gov
Annulation Reaction4-Hydroxycoumarins, 2-C-formyl glycalsPyrano[3,2-c]pyran-5(2H)-one derivativesOne-pot synthesis, excellent diastereoselectivity researchgate.net
Base-Promoted Annulationα-Alkylidene succinimides, p-Quinone MethidesChromeno[2,3-c]pyrroleMetal-free, switchable cyclization acs.org

Advanced Spectroscopic and Structural Characterization of 8 Fluoro 2h Chromene 3 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules in solution. For 8-Fluoro-2H-chromene-3-carbaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides definitive evidence of its covalent framework and stereochemistry.

The 1D NMR spectra (¹H, ¹³C, and ¹⁹F) offer fundamental information regarding the chemical environment of each nucleus. The fluorine substituent at the C-8 position induces significant changes in the chemical shifts of nearby nuclei and introduces characteristic heteronuclear coupling constants (J-couplings), which are vital for structural assignment.

¹H NMR: The proton spectrum is expected to show distinct signals for the aldehyde proton (CHO), the vinylic proton (H-4), the methylene (B1212753) protons (H-2), and the three aromatic protons (H-5, H-6, H-7). The aldehyde proton typically appears as a singlet in the downfield region (around 9.5-10.5 ppm). The vinylic proton at C-4 would also be a singlet, while the methylene protons at C-2 would likely appear as a multiplet due to coupling with the vinylic proton. The aromatic protons would display a complex splitting pattern due to both homo- and heteronuclear (H-F) couplings.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Key signals include the carbonyl carbon of the aldehyde group (~190 ppm), the carbons of the C=C double bond, the saturated C-2 carbon (~65 ppm), and the aromatic carbons. The carbon directly bonded to the fluorine atom (C-8) will exhibit a large one-bond ¹³C-¹⁹F coupling constant (¹JCF), while adjacent carbons will show smaller two- and three-bond couplings (²JCF, ³JCF).

¹⁹F NMR: The ¹⁹F NMR spectrum is simpler, likely showing a single resonance for the fluorine atom at C-8. icpms.cz The precise chemical shift provides insight into the electronic environment, while the couplings observed in this spectrum mirror the H-F and C-F couplings seen in the ¹H and ¹³C spectra, confirming the position of the fluorine atom. icpms.cz

Expected NMR Data for this compound

The following table presents expected chemical shifts and coupling constants based on analyses of structurally similar compounds, such as 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde and other 2H-chromene derivatives.

Atom PositionExpected ¹H Shift (δ, ppm)Expected ¹³C Shift (δ, ppm)Expected Coupling Constants (J, Hz)
CHO ~9.8 (s)~190.5
C-2 ~4.9 (d)~65.0²J(H,H)
C-3 ~128.0
C-4 ~7.5 (t)~135.0
C-4a ~122.0
C-5 ~7.2 (d)~125.0³J(H,H) ≈ 8.0, ⁴J(H,F) ≈ 5.0
C-6 ~7.1 (t)~124.5³J(H,H) ≈ 8.0
C-7 ~7.0 (d)~118.0³J(H,H) ≈ 8.0, ³J(H,F) ≈ 8.5
C-8 ~148.0¹J(C,F) ≈ 245
C-8a ~146.0²J(C,F) ≈ 15

Two-dimensional NMR experiments are crucial for establishing the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (H-5, H-6, H-7) and between the methylene protons (H-2) and the vinylic proton (H-4), confirming the spin systems within the molecule. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. mdpi.com Key expected correlations for this molecule would include the aldehyde proton to C-3 and C-4, the vinylic proton H-4 to C-3, C-4a, and C-5, and the aromatic protons to various carbons in the benzene (B151609) ring, ultimately piecing together the entire molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. researchgate.net This is particularly useful for confirming stereochemical details and the through-space proximity of the aldehyde group to the vinylic H-4 proton.

Single-Crystal X-ray Diffraction for Solid-State Structure and Supramolecular Interactions

Single-crystal X-ray diffraction provides definitive proof of the molecular structure in the solid state, offering precise bond lengths, bond angles, and crucial insights into intermolecular interactions that govern the crystal lattice. While specific crystallographic data for this compound is not available, extensive studies on the closely related 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde provide a strong basis for analysis. iucr.org

A critical difference between the 2H-chromene and the 4-oxo-chromone scaffold is the conformation of the pyran ring. In 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde, the chromone (B188151) unit is essentially planar due to its aromaticity. iucr.org However, in 2H-chromene systems, the dihydropyran ring is non-planar. The analysis of a related compound, 8-Methoxy-2H-chromene-3-carbaldehyde , reveals that the dihydropyran ring adopts a half-chair conformation . nih.govnih.gov In this conformation, the oxygen atom and the C-2 methylene carbon are positioned on opposite sides of the mean plane formed by the other four atoms of the ring. nih.govnih.gov This is the expected solid-state conformation for this compound, representing a significant structural distinction from its planar chromone analogue. The formyl group is often found to be slightly twisted relative to the plane of the double bond to minimize steric strain. iucr.org

Comparative Crystallographic Data of Related Chromene Derivatives

Parameter 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde iucr.org 8-Methoxy-2H-chromene-3-carbaldehyde nih.gov
Molecular Formula C₁₀H₅FO₃ C₁₁H₁₀O₃
Crystal System Monoclinic Monoclinic
Space Group P2₁/n P2₁/c
Key Conformation Chromone ring is essentially planar Dihydropyran ring in a half-chair conformation
Key Interactions C-H···O hydrogen bonds, π-π stacking Weak C-H···O hydrogen bonds

| Halogen Bonding | Not observed | N/A |


Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Force Constant Derivations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, these spectra are dominated by signals corresponding to the vibrations of the aldehyde, the carbon-fluorine bond, and the core chromene structure.

The analysis of these spectra is often enhanced by computational methods, particularly Density Functional Theory (DFT). researchgate.netmetu.edu.tr DFT calculations can predict the vibrational frequencies and intensities, which, when compared with experimental data, allow for precise assignment of each vibrational mode. researchgate.netnih.gov Furthermore, these computational approaches enable the derivation of a molecular force field, providing quantitative values for the force constants of individual bonds. This offers deep insight into the bond strengths within the molecule.

Key functional groups of this compound produce distinct signals in the IR and Raman spectra:

Aldehyde Group (C=O and C-H): The carbonyl (C=O) stretching vibration is one of the most intense and characteristic bands in the IR spectrum, typically appearing in the region of 1680-1700 cm⁻¹. For conjugated aldehydes like the subject compound, this peak may shift to a slightly lower wavenumber. For instance, the IR spectrum of 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde shows a strong C=O band at 1688 cm⁻¹. semanticscholar.org The aldehydic C-H stretch usually presents as a pair of weak to medium bands in the 2700-2900 cm⁻¹ range.

Carbon-Fluorine Bond (C-F): The C-F stretching vibration is typically observed as a strong band in the IR spectrum in the 1000-1400 cm⁻¹ region. Its exact position is sensitive to the electronic environment of the aromatic ring.

Chromene Skeleton: The chromene structure gives rise to several characteristic vibrations. The aromatic C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region. The C-O-C (ether) linkage within the pyran ring shows characteristic asymmetric and symmetric stretching bands, typically around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. The C=C bond at the 3-position, being conjugated with the aldehyde, will also have a distinct stretching frequency around 1640-1660 cm⁻¹.

A summary of expected characteristic vibrational frequencies for this compound is presented below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
Aldehyde C-HStretching2700 - 2900Weak to Medium
Aromatic C-HStretching3000 - 3100Medium
Aldehyde C=OStretching1680 - 1700Strong
Alkene C=CStretching1640 - 1660Medium
Aromatic C=CStretching1450 - 1600Medium to Strong
Aromatic C-FStretching1100 - 1250Strong
Ether C-O-CAsymmetric Stretching1230 - 1270Strong

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission studies, reveals the photophysical properties of a molecule, which are critical for applications such as non-biological fluorescent probes and advanced materials. nih.gov Chromene derivatives are well-known for their fluorescent properties, which can be tuned by the introduction of various substituents. acs.orgmdpi.com

The absorption spectrum of this compound is expected to arise from π→π* electronic transitions within the conjugated system of the chromene ring and the aldehyde group. researchgate.net The position of the maximum absorption wavelength (λ_max) is influenced by substituents on the chromene core. While unsubstituted coumarin-3-carbaldehyde absorbs around 350 nm, electron-donating groups can cause a significant bathochromic (red) shift. mdpi.com The fluorine atom at the 8-position, being weakly deactivating through induction but capable of resonance donation, along with the electron-withdrawing aldehyde group, creates a complex electronic environment that dictates the specific absorption and emission characteristics.

Many chromene derivatives are highly fluorescent, making them suitable for use as fluorescent probes. bohrium.com The emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift is dependent on the polarity of the solvent and the change in the molecule's dipole moment between the ground and excited states. researchgate.net The introduction of a fluorine atom can enhance properties like photostability and quantum yield, making fluorinated chromenes attractive for material science applications. acs.org

The photophysical properties of chromene derivatives are highly dependent on their substitution pattern.

Compound TypeTypical Absorption λ_max (nm)Typical Emission λ_max (nm)Key Features
Coumarin-3-carbaldehyde~350~430Baseline for comparison. mdpi.com
7-Aminocoumarin Derivatives400 - 450495 - 555Large Stokes shift, high quantum yield. researchgate.net
General 2H-Chromenes300 - 400400 - 550Properties are highly tunable via substitution. acs.orgresearchgate.net
This compoundPredicted ~350-370Predicted ~440-480Fluorine may enhance photostability.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the structural analysis of novel compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C₁₀H₇FO₂. guidechem.com This corresponds to a precise monoisotopic mass of 178.04300762 Da, a value that can be confirmed by HRMS to distinguish it from other species with the same nominal mass. guidechem.com

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) is used to elucidate the fragmentation pathways of the protonated molecular ion ([M+H]⁺). This process involves isolating the molecular ion, subjecting it to collision-induced dissociation, and analyzing the resulting fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure.

For 2H-chromene derivatives, common fragmentation pathways have been identified. nih.gov These often involve cleavages within the pyran ring. For this compound ([M+H]⁺, m/z 179.05), the following fragmentation pathways are plausible:

Loss of a hydrogen radical (H•): Formation of a stable chromenylium-type cation at m/z 178.

Loss of carbon monoxide (CO): Ejection of the formyl group's CO molecule is a common fragmentation for aldehydes, leading to a fragment at m/z 151.

Retro-Diels-Alder (RDA) reaction: Though less common for this specific structure, cleavage of the dihydropyran ring could occur.

Loss of the formyl group (•CHO): Cleavage of the C-C bond between the ring and the aldehyde would result in a fragment at m/z 150.

The presence of the fluorine atom on the aromatic ring is expected to direct fragmentation, and fragments retaining the fluorinated benzene ring will show its characteristic mass.

Precursor Ion (m/z)Proposed Fragment IonNeutral LossFragment m/z (Predicted)Plausible Structure
179.05[C₁₀H₇FO₂]⁺H•178.04[M]⁺• cation
179.05[C₉H₈FO]⁺CO151.06Loss of aldehyde CO
179.05[C₉H₆FO]⁺H• + CO150.05Sequential loss of H and CO
179.05[C₉H₇FO]⁺•CHO•150.05Loss of formyl radical

Computational and Theoretical Investigations of 8 Fluoro 2h Chromene 3 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can determine the optimized molecular geometry and the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

For chromene systems, DFT calculations are frequently performed using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)) to obtain reliable results. researchgate.netscientific.net Studies on analogous compounds, such as substituted 3-formylchromones, reveal that the distribution and energies of these orbitals are heavily influenced by the substituents on the chromene ring. scientific.net The HOMO is typically localized over the benzene (B151609) ring and the pyran oxygen, whereas the LUMO is often distributed across the α,β-unsaturated aldehyde system. The fluorine atom at the C-8 position, being highly electronegative, is expected to lower the energy of both the HOMO and LUMO orbitals through inductive effects.

To illustrate the typical outputs of such a study, the calculated electronic properties for a related compound, 7,8-Dichloro-4-Oxo-4H-Chromene-3-Carbaldehyde, are presented below. These values provide an insight into the expected range for the target molecule.

Table 1: Theoretical Electronic Properties of a Related Chromone (B188151) Derivative Calculated at the DFT/B3LYP Level. scientific.net
Basis SetE_HOMO (eV)E_LUMO (eV)Energy Gap (eV)Total Energy (Hartree)
6-31G -7.65-3.134.52-1264.48
6-31++G-7.62-3.214.41-1264.50
6-311G -7.66-3.294.37-1264.63
6-311++G-7.63-3.354.28-1264.64

Conformer Analysis and Potential Energy Surface Mapping

Conformer analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. The 2H-chromene ring system consists of a planar benzene ring fused to a dihydropyran ring. The dihydropyran ring is not planar and can adopt different conformations. Potential Energy Surface (PES) mapping helps identify the most stable conformers (energy minima) and the energy barriers for interconversion between them (saddle points).

For 8-Fluoro-2H-chromene-3-carbaldehyde, the primary conformational flexibility arises from the dihydropyran ring and the orientation of the C-3 carbaldehyde group. Crystal structure analysis of the closely related compound, 8-fluoro-4-oxo-4H-chromene-3-carbaldehyde, shows that the fused chromone ring system is essentially planar. nih.govresearchgate.net This suggests that the bicyclic core of this compound is also largely planar. The aldehyde group may exist in either a syn or anti conformation relative to the C2-C3 double bond, with the relative stability of these conformers dictating the ground state geometry. DFT calculations are the standard method for determining these conformational preferences and the rotational energy barriers. researchgate.net

Prediction and Correlation of Spectroscopic Parameters (NMR, IR, UV-Vis) with Experimental Data

Computational chemistry provides a robust framework for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, allows for the calculation of nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C NMR). researchgate.net The correlation between calculated and experimental shifts is a powerful tool for structural elucidation.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These frequencies correspond to the fundamental vibrational modes of the molecule (e.g., C=O stretch, C-F stretch, C-H bends). A scaling factor is often applied to the calculated frequencies to improve agreement with experimental FT-IR spectra, accounting for anharmonicity and basis set limitations. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net These calculations help in assigning the observed electronic transitions, such as π→π* and n→π*.

Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the entire reaction pathway from reactants to products. This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate. A true transition state is confirmed by frequency analysis, where it must exhibit exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For this compound, this methodology could be applied to understand various reactions, such as its synthesis via the oxa-Michael-aldol reaction or its participation in Knoevenagel condensations. researchgate.net By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict reaction rates and understand the regio- and stereoselectivity of chemical transformations. Although the general principles are well-established, specific transition state analyses for reactions involving this compound have not been detailed in the reviewed scientific literature.

Quantitative Structure-Property Relationship (QSPR) Studies (for non-biological properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its macroscopic, non-biological properties. These properties can include boiling point, solubility, refractive index, and chromatographic retention times. The models are developed by calculating a set of numerical descriptors for each molecule in a series and then using statistical methods to find a correlation with the measured property.

While Quantitative Structure-Activity Relationship (QSAR) studies on the biological activities of chromene derivatives are relatively common, QSPR studies focusing on the non-biological properties of this compound or its close analogs are not prominently featured in the scientific literature. iiarjournals.orgresearchgate.net Such studies would be valuable for predicting the physicochemical behavior of this and related compounds in various applications.

Analysis of Intra- and Intermolecular Interactions (e.g., hydrogen bonding, halogen bonding)

The study of non-covalent interactions is crucial for understanding crystal packing, supramolecular assembly, and interactions with biological targets. Tools like Hirshfeld surface analysis and DFT are used to visualize and quantify these forces.

A crystallographic study of the analogous compound 8-fluoro-4-oxo-4H-chromene-3-carbaldehyde provides significant insight into the expected intermolecular interactions. nih.gov The analysis revealed the following key features, which are summarized in Table 2.

Hydrogen Bonding: The crystal structure is stabilized by weak C—H···O hydrogen bonds, which link the molecules into corrugated layers. nih.gov

π–π Stacking: These layers are further connected by π–π stacking interactions between the pyran and benzene rings of adjacent chromone units. nih.gov

Halogen Bonding: Notably, the study investigated the possibility of a halogen bond between the fluorine atom at the C-8 position and a nearby oxygen atom. The observed distance was too great to be considered a significant halogen bond. nih.gov This is an important finding, as it contrasts with other halogenated chromones where such interactions are present. The absence of a strong halogen bond acceptor site opposite the C-F bond may contribute to this observation.

Table 2: Intermolecular Interactions Observed in the Crystal Structure of the Analogous Compound 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde. nih.gov
Interaction TypeDescriptionSignificance
C—H···O Hydrogen BondsWeak interactions linking molecules into corrugated layers.Primary directional force in crystal packing.
π–π StackingInteraction between the pyran and benzene rings of adjacent molecules with a centroid-centroid distance of 3.519 Å.Stabilizes the layered structure.
Halogen Bonding (C—F···O)The distance between the fluorine and the chromone carbonyl oxygen (3.332 Å) was too long to be characterized as a halogen bond.Indicates that fluorine at the C-8 position does not act as a strong halogen bond donor in this crystal structure.

Advanced Applications and Emerging Research Directions

8-Fluoro-2H-chromene-3-carbaldehyde as a Versatile Synthetic Building Block

The inherent reactivity of the aldehyde functional group, coupled with the stability and specific electronic properties conferred by the fluorinated chromene ring system, makes this compound a highly valuable precursor in the construction of diverse and complex molecular architectures.

Precursor to Complex Organic Molecules and Scaffolds

The 2H-chromene framework is a core structure in a multitude of natural products and biologically active compounds. nih.gov The presence of the aldehyde group at the 3-position of this compound provides a reactive handle for a wide array of chemical transformations. This allows for its elaboration into more complex and functionally rich organic molecules.

Researchers have successfully utilized chromene-3-carbaldehydes as key intermediates in the synthesis of various heterocyclic systems. chemimpex.com For instance, they can undergo condensation reactions with a variety of nucleophiles to form Schiff bases, which can then be further modified. They also serve as crucial starting materials in multicomponent reactions, enabling the efficient, one-pot synthesis of intricate molecular scaffolds. researchgate.net The fluorine atom at the 8-position can influence the reactivity and physicochemical properties of the resulting molecules, including their lipophilicity and metabolic stability, which are critical parameters in drug design.

The versatility of this compound as a synthetic building block is highlighted by its use in generating libraries of diverse molecules for biological screening. The ability to readily modify the aldehyde group and potentially the chromene ring allows for the creation of a wide range of derivatives, each with unique structural features and potential biological activities.

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules. This compound is an ideal scaffold for such endeavors. Its structure possesses multiple points of diversity that can be exploited to generate extensive chemical libraries. acs.org

The aldehyde functional group represents the primary point for diversification, allowing for reactions with a vast array of amines, hydrazines, and other nucleophiles to create a library of imines, hydrazones, and related derivatives. Furthermore, the aromatic ring of the chromene nucleus can potentially be subjected to further functionalization, adding another layer of diversity.

A study on a similar fluorinated coumarin (B35378) scaffold demonstrated the feasibility of using such compounds in solid-phase synthesis to generate a library of derivatives. acs.org This approach allows for the efficient and systematic creation of a multitude of compounds that can then be screened for various biological or material properties. The construction of combinatorial libraries based on the this compound scaffold holds significant promise for the discovery of new lead compounds in drug discovery and novel materials with tailored properties. acs.org

Applications in Materials Science

The photophysical properties inherent to the chromene core, modulated by the fluorine and aldehyde substituents, make this compound a promising candidate for applications in the field of materials science, particularly in the development of advanced organic electronic and optical materials.

Organic Semiconductors and Optoelectronic Materials

Organic semiconductors are the cornerstone of a new generation of electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The design of efficient light-emitting organic semiconductors is a key area of research. nsc.ru Chromene derivatives, in general, have been investigated for their potential in these applications due to their interesting photophysical properties. chemimpex.com

The introduction of a fluorine atom into the chromene structure can significantly impact the electronic properties of the molecule. Fluorination is a well-established strategy for tuning the energy levels (HOMO and LUMO) of organic semiconductors, which is crucial for optimizing charge injection and transport in electronic devices. The aldehyde group, being an electron-withdrawing group, further modifies these electronic characteristics. While direct studies on this compound as an organic semiconductor are not extensively reported, its structural motifs are found in molecules designed for such purposes. Its potential as a precursor for larger, more complex organic semiconductors is an active area of interest.

Fluorescent Dyes and Pigments for Non-Biological Applications

Substituted coumarins and chromenes are well-known for their fluorescent properties and have been widely used as fluorescent dyes and pigments. nih.govmdpi.com The fluorescence characteristics, such as absorption and emission wavelengths and quantum yield, are highly dependent on the nature and position of substituents on the chromene ring. nih.gov

The presence of an electron-withdrawing aldehyde group and an electronegative fluorine atom on the 2H-chromene scaffold of this compound is expected to influence its photophysical properties. While unsubstituted 2-oxo-2H-chromene exhibits weak fluorescence, appropriate substitution can lead to intensely fluorescent compounds. nih.gov The specific substitution pattern in this compound suggests that it may possess unique fluorescent properties.

Derivatives of similar chromene-based structures have been investigated for their use as fluorescent probes and dyes. fluorochem.co.uk The aldehyde functionality allows for the straightforward synthesis of derivatives with tailored fluorescent responses to specific analytes or environmental conditions, making them suitable for sensing applications.

Role in Catalysis and Ligand Design

The development of novel ligands is a critical aspect of advancing homogeneous catalysis. Chiral ligands, in particular, are essential for enantioselective synthesis, a cornerstone of modern pharmaceutical and fine chemical production. The rigid and well-defined structure of the chromene scaffold makes it an attractive platform for the design of new ligands.

While direct applications of this compound in catalysis are still emerging, its structural features suggest potential in this area. The aldehyde group can be readily converted into various coordinating moieties, such as imines or phosphines, which can then bind to metal centers. The fluorine atom can influence the electronic properties of the resulting ligand, which in turn can affect the catalytic activity and selectivity of the metal complex.

The design of ligands often involves the strategic placement of functional groups to create a specific coordination environment around a metal catalyst. The 2H-chromene framework provides a rigid backbone onto which various coordinating groups can be appended. Research in the field of homogeneous gold catalysis has highlighted the importance of ligand design in controlling the outcome of catalytic reactions. escholarship.org The development of chromene-based ligands derived from precursors like this compound could lead to new and efficient catalytic systems for a variety of organic transformations.

Development of Chemo-Sensors and Probes (for non-biological analytes)

The chromene scaffold is a fundamental component in the design of fluorescent molecules, making its derivatives, including this compound, promising candidates for the development of chemosensors. aip.org These sensors are molecular probes designed to detect specific analytes, such as metal ions and anions, through observable changes in their photophysical properties, like color or fluorescence. bohrium.comresearchgate.net The chromone (B188151) moiety, a close relative of the chromene structure, is particularly significant in analyte identification. bohrium.com

The development of optical chemosensors for detecting metal ions in aqueous solutions has gained significant attention due to their potential for high sensitivity and selectivity. mdpi.com Organic sensors, in particular, offer advantages such as low cost and ease of synthesis. mdpi.com Various mechanisms underpin the function of these sensors, including Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Intramolecular Charge Transfer (ICT). bohrium.comresearchgate.net

Chromone- and chromene-based Schiff base probes, which can be synthesized from carbaldehyde precursors like this compound, are highly effective as both colorimetric and fluorescent sensors for a variety of ions. bohrium.comresearchgate.net The aldehyde group is readily converted into an azomethine linkage (C=N) through condensation with primary amines, creating a binding site for metal ions. This interaction can modulate the electronic properties of the molecule, leading to a detectable signal. For instance, Schiff base chemosensors have been successfully developed for the detection of metal ions such as Al³⁺, Fe³⁺, Cu²⁺, and others. bohrium.commdpi.comresearchgate.net

The fluorine atom at the 8-position of the chromene ring can further enhance the sensing capabilities. Fluorination is known to alter a compound's electronic properties, lipophilicity, and binding affinity, which can lead to improved selectivity and sensitivity of the sensor. ontosight.ai While specific studies on this compound as a chemosensor are emerging, the established principles of chromene-based sensor design strongly suggest its utility in creating novel probes for non-biological analytes.

Table 1: Examples of Analytes Detected by Chromene-Based Chemosensors

Analyte TypeSpecific ExamplesSensing MechanismReference
Metal IonsAl³⁺, Fe³⁺, Cu²⁺, Hg²⁺, Zn²⁺Colorimetric, Fluorometric (Turn-on/Turn-off) mdpi.com, researchgate.net, bohrium.com
AnionsCN⁻, F⁻, AcO⁻Colorimetric, Fluorometric researchgate.net, nih.gov

Future Perspectives in Fluorochromene Chemistry Research

The field of fluorochromene chemistry is dynamic, with ongoing research focused on creating more efficient synthetic routes, discovering novel chemical behaviors, and designing new functional materials.

Exploration of Novel and Efficient Synthetic Pathways

The synthesis of 2H-chromenes is a well-explored area, yet the demand for novel structures with specific functionalities continues to drive the development of new and more efficient synthetic methods. rsc.org Traditional methods are often being replaced by greener and more versatile strategies.

One promising area is the use of multicomponent reactions (MCRs), which allow the construction of complex molecules like functionalized 2H-chromenes in a single step from simple starting materials. semanticscholar.orgresearchgate.net L-proline catalyzed MCRs of salicylaldehydes, alkynes, and alcohols represent an efficient and environmentally friendly approach to creating diverse 2H-chromene libraries. researchgate.net Another innovative approach is the enol-Ugi reaction, which has been used for the one-pot synthesis of various chromene scaffolds. semanticscholar.org

Catalysis plays a central role in modern synthetic chemistry. Gold-catalyzed hydroarylation and cobalt-catalyzed reactions have emerged as powerful tools for the synthesis of 2H-chromenes under mild conditions. acs.orguva.nl These methods often tolerate a wide range of functional groups, enabling the synthesis of complex fluorinated chromenes. For instance, a one-pot process involving an Overman rearrangement followed by a gold(I)-catalyzed hydroarylation has been developed for the synthesis of allylic amide functionalized 2H-chromenes. acs.org

Future research will likely focus on expanding the scope of these catalytic systems and MCRs to include a broader range of fluorinated starting materials. The development of stereoselective syntheses to control the 3D architecture of these molecules is also a significant goal, as the biological activity and material properties of chromenes can be highly dependent on their stereochemistry.

Investigation of Unprecedented Reactivity Patterns

The reactivity of the chromene core, particularly when influenced by substituents like fluorine and the carbaldehyde group, offers fertile ground for discovering new chemical transformations. The aldehyde at the 3-position is a versatile functional group, serving as a key intermediate for the synthesis of a wide array of other derivatives, such as chromone-3-carboxamides. semanticscholar.org

A fascinating area of emerging research involves the unexpected reactivity of halogenated chromene aldehydes. For example, studies on the halogen-exchange (Halex) fluorination of 4-chloro-2H-chromene-3-carbaldehydes have revealed novel cascade reactions. Instead of simple fluorine substitution, these reactions can lead to the formation of complex dimeric structures like 2,3-dihydro-3,3'-methylenebischromones. researchgate.net The specific outcome can be influenced by steric factors, with bulkier substrates sometimes leading to entirely different bicyclic products. researchgate.net Investigating whether this compound can participate in similar or other unforeseen transformations is a compelling direction for future research.

The fluorine atom itself can direct reactivity. Its strong electron-withdrawing nature can influence the electron distribution within the aromatic ring and the pyran ring, potentially opening up new avenues for selective functionalization at other positions of the molecule. Understanding these subtle electronic effects is key to unlocking new and unprecedented reactivity patterns in fluorochromene chemistry.

Design of Advanced Materials Based on Chromene Frameworks

The unique photophysical and electronic properties of chromene derivatives make them attractive scaffolds for the design of advanced functional materials. rsc.org The incorporation of a fluorine atom can enhance these properties, leading to materials with improved stability and performance.

One exciting application is in the field of non-linear optics (NLO). Organic compounds with a π-conjugated framework, like chromenes, can exhibit significant NLO properties, which are crucial for applications in optical switching devices. rsc.org The strategic placement of electron-donating and electron-accepting groups on the chromene scaffold can enhance these effects. The combination of the electron-withdrawing fluorine atom and the versatile carbaldehyde group in this compound makes it an excellent starting point for designing novel NLO materials.

Another burgeoning area is the development of materials exhibiting aggregation-induced emission (AIE). oup.com AIE luminogens (AIEgens) are molecules that are weakly fluorescent in solution but become highly emissive in the aggregated state. This property is highly desirable for applications in bioimaging and chemical sensing. oup.comnih.gov Recently, chromene-based "BioAIEgens" have been developed, leveraging the natural chromene scaffold for its biocompatibility. nih.gov These materials show fluorescence that is dependent on their substitution pattern and aggregation structure. oup.com Future research could focus on synthesizing AIEgens from this compound to explore how the fluorine substituent impacts the AIE properties, potentially leading to brighter and more photostable materials for advanced imaging applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Fluoro-2H-chromene-3-carbaldehyde, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted salicylaldehyde precursors. A modified procedure using phosphorus pentachloride (PCl₅) as a cyclization agent under anhydrous conditions is effective. Reaction optimization includes controlling temperature (80–100°C) and solvent polarity (e.g., dichloromethane or toluene). Yield improvements (>70%) are achieved by slow addition of the fluorinated precursor to avoid side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Fluorine coupling in ¹H NMR (δ 10.2–10.8 ppm for aldehyde protons) and deshielded carbonyl carbons (~190 ppm in ¹³C NMR).
  • X-ray crystallography : Monoclinic crystal systems (space group P2₁/n) with unit cell parameters (a ≈ 6.66 Å, b ≈ 8.40 Å) confirm molecular geometry. Halogen bonding between the formyl oxygen and fluorine may influence packing .
  • IR spectroscopy : Strong C=O stretches (~1680 cm⁻¹) and aldehyde C–H stretches (~2850 cm⁻¹) .

Q. What are the critical parameters to control during recrystallization to obtain phase-pure material for X-ray analysis?

  • Methodological Answer : Use slow evaporation in ethanol or acetonitrile at 4°C. Monitor solvent polarity to avoid polymorphism. Crystals grown at 100 K yield high-resolution data (R-factor < 0.04). Ensure minimal lattice disorder by avoiding rapid cooling .

Advanced Research Questions

Q. How does fluorine substitution at the 8-position influence electronic properties compared to chloro or bromo analogs?

  • Methodological Answer : Fluorine’s electronegativity reduces electron density on the chromene ring, lowering LUMO energy by ~0.3 eV (computational DFT studies). This enhances electrophilicity at the aldehyde group, favoring nucleophilic additions. Comparative crystallography shows weaker halogen bonding (O···F vs. O···Cl) due to fluorine’s smaller atomic radius .

Q. What strategies resolve contradictions between computational predictions and experimental data in crystal packing behavior?

  • Methodological Answer :

  • Systematic sampling : Collect data across multiple crystallization conditions (e.g., solvent, temperature).
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O vs. F···π contacts).
  • DFT refinement : Adjust van der Waals radii and electrostatic potentials in simulations to match experimental bond lengths (<0.02 Å deviation) .

Q. How can kinetic vs. thermodynamic control in cyclization steps inform mechanistic studies?

  • Methodological Answer : Use time-resolved NMR to monitor intermediates. Kinetic control (low-temperature, short reaction times) favors linear intermediates, while thermodynamic control (reflux, longer times) promotes ring closure. Activation energy barriers (ΔG‡ ≈ 25–30 kJ/mol) can be derived from Arrhenius plots .

Q. What experimental designs probe this compound’s role as a fluorescent probe or pharmacophore?

  • Methodological Answer :

  • Fluorescence assays : Measure quantum yield (λₑₓ ≈ 350 nm, λₑₘ ≈ 450 nm) in varying pH and solvent environments.
  • Docking studies : Screen against biological targets (e.g., kinases) using the aldehyde group as an electrophilic warhead.
  • SAR analysis : Compare anti-inflammatory activity (IC₅₀) of fluorinated vs. non-fluorinated analogs in cell-based assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.